Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a complex organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a hexahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring. The introduction of the chlorine atom and the hydroxyl group can be achieved through selective halogenation and hydroxylation reactions, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group can produce an amino derivative.
Scientific Research Applications
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds use in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the hexahydro ring and additional functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Similar to chloroquine but with a hydroxyl group, used for treating autoimmune diseases.
Uniqueness
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a chlorine atom and a hydroxyl group in its structure enhances its interaction with various biological targets.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of hexahydroquinoline showed effectiveness against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. This effect is believed to be mediated through the modulation of GABAergic pathways, which are crucial in maintaining neuronal health.
3. Antidepressant Activity
Recent studies have suggested potential antidepressant effects attributed to the modulation of neurotransmitter systems. The compound may enhance serotonin and norepinephrine levels in the brain, contributing to mood regulation.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Neuroprotective | Modulation of oxidative stress | |
Antidepressant | Enhancement of serotonin/norepinephrine levels |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a controlled animal study, this compound was administered to models of neurodegeneration. Results indicated a significant reduction in markers of neuronal damage compared to control groups. The findings suggest that the compound may offer therapeutic benefits in conditions such as Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of hexahydroquinoline derivatives against resistant bacterial strains in hospital settings. The results showed a notable decrease in bacterial load among treated patients compared to those receiving standard antibiotics.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(4aS,8aR)-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H14ClNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h7-8,12H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
MBAIFRJZYOIGOT-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@H]2CCCC[C@H]2N1)Cl |
Canonical SMILES |
CC1=C(C(=O)C2CCCCC2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.